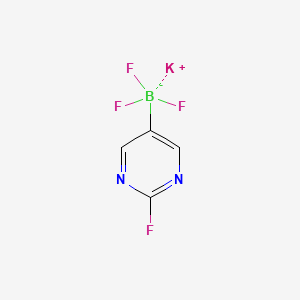

Potassium trifluoro(2-fluoropyrimidin-5-yl)borate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Potassium trifluoro(2-fluoropyrimidin-5-yl)borate is an organoboron compound that has gained attention in the field of organic chemistry due to its stability and versatility. This compound is particularly useful in Suzuki–Miyaura cross-coupling reactions, which are widely employed for the formation of carbon-carbon bonds in the synthesis of complex organic molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Potassium trifluoro(2-fluoropyrimidin-5-yl)borate can be synthesized through the reaction of 2-fluoropyrimidine-5-boronic acid with potassium fluoride and trifluoroboric acid. The reaction typically occurs in an aqueous medium under mild conditions, making it an efficient and environmentally friendly process .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process ensures high yield and purity of the compound, which is crucial for its application in various chemical reactions .

Análisis De Reacciones Químicas

Types of Reactions

Potassium trifluoro(2-fluoropyrimidin-5-yl)borate primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between an organoboron compound and an organic halide in the presence of a palladium catalyst .

Common Reagents and Conditions

The Suzuki–Miyaura coupling reaction typically requires a palladium catalyst, a base (such as potassium carbonate), and an organic solvent (such as tetrahydrofuran or dimethylformamide). The reaction conditions are generally mild, with temperatures ranging from room temperature to 100°C .

Major Products

The major products formed from the reactions involving this compound are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Aplicaciones Científicas De Investigación

Potassium trifluoro(2-fluoropyrimidin-5-yl)borate has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism by which potassium trifluoro(2-fluoropyrimidin-5-yl)borate exerts its effects involves the transmetalation step in the Suzuki–Miyaura coupling reaction. During this step, the organoboron compound transfers its organic group to the palladium catalyst, forming a new carbon-carbon bond. This process is facilitated by the stability and reactivity of the trifluoroborate group .

Comparación Con Compuestos Similares

Similar Compounds

- Potassium trifluoroborate

- Potassium pyrimidine-5-trifluoroborate

- Potassium (2-fluoro-5-formylphenyl)trifluoroborate

Uniqueness

Potassium trifluoro(2-fluoropyrimidin-5-yl)borate is unique due to its specific structure, which combines the stability of the trifluoroborate group with the reactivity of the fluoropyrimidine moiety. This combination makes it particularly effective in cross-coupling reactions, offering advantages in terms of yield, selectivity, and reaction conditions compared to other similar compounds .

Actividad Biológica

Potassium trifluoro(2-fluoropyrimidin-5-yl)borate is an organoboron compound that has gained attention for its unique chemical properties and potential applications in organic synthesis and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C5H3BF4K and a molecular weight of approximately 232.08 g/mol. Its structure features a trifluoroborate group attached to a 2-fluoropyrimidine moiety, enhancing its reactivity in various chemical reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.

The biological activity of this compound is primarily attributed to its ability to participate in nucleophilic substitution reactions. The presence of the trifluoroborate group significantly influences its interaction profile, making it an effective precursor for synthesizing more complex molecules with potential biological activity. The fluorine atom can be replaced by various nucleophiles, leading to diverse derivatives that may exhibit different biological properties .

Anticancer Activity

Research has indicated that fluorinated pyrimidines, including compounds similar to this compound, have shown promise in anticancer applications. For instance, fluoropyrimidines are known to interfere with DNA synthesis and repair mechanisms, potentially leading to apoptosis in cancer cells. The incorporation of fluorine into pyrimidine structures can enhance their efficacy as chemotherapeutic agents.

Enzyme Inhibition

This compound may also act as an enzyme inhibitor. Studies on related compounds reveal that modifications in the pyrimidine structure can affect their interaction with specific enzymes involved in metabolic pathways. For example, some fluorinated compounds have been identified as inhibitors of protein kinases, which play crucial roles in cell signaling and cancer progression .

Case Studies and Research Findings

- Synthesis and Reactivity : A study demonstrated the synthesis of this compound via metal halide substitution reactions. The resulting compound exhibited high reactivity in cross-coupling reactions, facilitating the formation of biaryl compounds under mild conditions.

- Pharmacokinetics : Investigations into the pharmacokinetic properties of similar fluorinated compounds indicate that the introduction of fluorine can improve solubility and bioavailability. For instance, a study reported that fluorinated pyrimidines showed enhanced membrane permeability compared to their non-fluorinated counterparts .

- Biological Activity Assessment : In vitro assays have been conducted to evaluate the cytotoxic effects of fluorinated pyrimidines on various cancer cell lines. Results indicated a dose-dependent response, with certain derivatives exhibiting significant antiproliferative activity against breast and colon cancer cells .

Comparative Analysis with Similar Compounds

| Compound Name | Similarity | Key Features |

|---|---|---|

| Potassium (2-chloropyrimidin-5-yl)trifluoroborate | 0.66 | Contains chlorine instead of fluorine |

| Potassium trifluoro(pyridin-3-yl)borate | 0.50 | Pyridine ring instead of pyrimidine |

| (2-(Methylthio)pyrimidin-5-yl)boronic acid | 0.66 | Contains a methylthio group |

| Potassium (2-fluoro-6-hydroxyphenyl)borate | 0.68 | Hydroxy group on phenyl ring |

| Potassium trifluoro(3-methylpyridine)borate | 0.55 | Methyl group on pyridine |

The unique combination of the pyrimidine structure and the trifluoroborate functionality enhances its reactivity compared to other similar compounds, making it a valuable reagent in organic synthesis with potential biological implications.

Propiedades

IUPAC Name |

potassium;trifluoro-(2-fluoropyrimidin-5-yl)boranuide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BF4N2.K/c6-4-10-1-3(2-11-4)5(7,8)9;/h1-2H;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCUUVZSLKMYISK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CN=C(N=C1)F)(F)(F)F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BF4KN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80855878 |

Source

|

| Record name | Potassium trifluoro(2-fluoropyrimidin-5-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80855878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245906-69-7 |

Source

|

| Record name | Potassium trifluoro(2-fluoropyrimidin-5-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80855878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.